Bervastatin is derived from synthetic processes rather than natural sources. It belongs to the broader category of HMG-CoA reductase inhibitors, which includes other well-known statins like atorvastatin, simvastatin, and rosuvastatin. The compound is identified by its CAS number 132017-01-7 and has the molecular formula C28H31FO5 with a molecular weight of 466.5 g/mol. Its IUPAC name is ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate.
The synthesis of Bervastatin involves several intricate steps:
The molecular structure of Bervastatin is characterized by its complex arrangement:
The InChI key for Bervastatin is ZADJRRFMOOACHL-WQICJITCSA-N, which helps in identifying its precise chemical structure in databases.
Bervastatin can participate in various chemical reactions:
These reactions are essential for modifying Bervastatin’s structure for potential derivatives or analogs.
Bervastatin exerts its pharmacological effects primarily through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis:
Bervastatin exhibits several notable physical and chemical properties:
Key properties include:
Bervastatin has several significant scientific applications:
The discovery of pravastatin originated from groundbreaking research on fungal metabolites with cholesterol-inhibiting properties. Japanese biochemist Akira Endo identified the first statin, mevastatin (compactin), from Penicillium citrinum in 1976 during his work at Sankyo Pharma Inc. This compound demonstrated potent HMG-CoA reductase inhibition but was never commercialized due to toxicity concerns in animal studies [3] [5].
Pravastatin (initially designated CS-514) emerged as a hydroxylated derivative of mevastatin, produced through microbial biotransformation using Streptomyces carbophilus. This structural modification significantly altered its pharmacological profile, yielding improved tissue selectivity and reduced toxicity compared to its parent compound [9]. The development process reflected a novel approach:
The approval timeline demonstrates its progressive global acceptance:
Table: Key Milestones in Pravastatin Development
Year | Event | Significance |
---|---|---|
1976 | Discovery of mevastatin | First identified HMG-CoA reductase inhibitor |
1980 | Patent filing for pravastatin | Protection of manufacturing process |
1989 | Japanese approval | First market authorization worldwide |
1991 | FDA approval | Entry into U.S. market (Bristol-Myers Squibb) |
2006 | Generic approval | FDA authorization for generic formulations |
Pravastatin occupies a distinct position within the statin classification system, characterized by two primary categorization approaches:
Origin-Based Classification
Physicochemical Classification
Table: Comparative Statin Classification
Property | Pravastatin | Simvastatin | Atorvastatin |
---|---|---|---|
Origin | Natural (semi-synthetic) | Natural (semi-synthetic) | Synthetic |
Solubility | Hydrophilic | Lipophilic | Lipophilic |
Administration Form | Active hydroxy acid | Lactone prodrug | Active form |
Primary Metabolism | Non-CYP450 pathways | CYP3A4 | CYP3A4 |
Therapeutically, pravastatin is classified as a moderate-intensity statin, typically reducing LDL cholesterol by 30-50% at standard doses (40mg daily). This positions it between high-potency agents (atorvastatin 40-80mg, rosuvastatin 20-40mg) and low-potency options (fluvastatin, lovastatin) in treatment guidelines [1] [6].
The molecular architecture of pravastatin underpins its biological activity and pharmacokinetic behavior. Its chemical designation is (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(S)-2-methylbutyryl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid, reflecting multiple chiral centers critical to its function [1] [9].
Core Structural Components1. Decalin Ring System: A rigid, hydroxylated hexahydronaphthalene structure featuring:- Allylic 6α-hydroxyl group (unique to pravastatin)- Ester linkage to 2-methylbutyryl side chain2. Dihydroxyheptanoic Acid Side Chain: Mimics the HMG moiety of HMG-CoA, enabling competitive enzyme inhibition3. Stereochemical Configuration: Absolute stereochemistry at C6 (S), C8a (R), and C1' (S) positions essential for binding affinity
Key Physicochemical Parameters
The allylic 6α-hydroxyl group represents pravastatin's most distinctive structural feature absent in other natural statins. This polar modification:
The molecule's conformational flexibility in the heptanoic acid chain enables optimal positioning within the HMG-CoA reductase catalytic site. X-ray crystallography studies confirm that pravastatin's dihydroxycarboxylate segment forms critical hydrogen bonds with Lys735 and Glu559 residues, while the decalin core occupies the hydrophobic coenzyme binding pocket [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7